(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHMLSSEHJZMW-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CC=C4F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a prop-2-enenitrile backbone with substituents that include a fluorophenyl group and an indole derivative. The presence of these moieties suggests potential interactions with various biological targets.
Structural Formula
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound have been explored in several studies.
Table 1: Summary of Biological Activities
The compound's mechanisms of action are likely multifaceted, involving:
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : It may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby exerting an anti-inflammatory effect.
- Antimicrobial Action : The structure allows for interactions with bacterial cell membranes, leading to disruption and cell death.
Case Studies
Several studies have highlighted the biological effects of similar compounds, providing insights into the potential applications of this compound.
Case Study 1: Anti-cancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase 3 and PARP.
Case Study 2: Anti-inflammatory Effects
A study investigating the compound's effects on macrophages revealed a marked decrease in TNF-alpha production upon treatment with (2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enentitrile, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of (2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile is in cancer treatment. The compound has been evaluated for its antitumor properties, particularly its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: NCI Evaluation
The National Cancer Institute (NCI) has assessed similar compounds for their anticancer activity using a standardized protocol that involves screening against a panel of approximately sixty cancer cell lines. These evaluations often reveal the compound's efficacy in inhibiting tumor growth, with specific metrics such as GI50 (the concentration required to inhibit cell growth by 50%) being reported. For instance, related compounds have shown promising results with mean GI50 values indicating significant antitumor activity against human tumor cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Drug-Like Properties
Evaluating the drug-like properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability are assessed using tools like SwissADME, which predicts the pharmacokinetic profile of the compound. A favorable drug-like profile enhances the likelihood of successful clinical development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including indole formylation and Heck coupling. Key steps:
Indole Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the indole’s 3-position, as validated for similar indole derivatives .
Z-Selective Olefination : Employ palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) with fluorophenyl precursors to ensure stereochemical control of the (Z)-configured enenitrile. Propeniminium salts (e.g., CH₂=C(CN)OTf) can enhance regioselectivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >85% purity.
Q. How can the stereochemistry and structural configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) provides unambiguous confirmation of the (Z)-configuration and bond angles. For example, orthorhombic P2₁2₁2₁ symmetry (cell parameters: a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) is typical for similar enenitriles .
- NMR Spectroscopy : H and C NMR (DMSO-d₆, 400 MHz) reveal diagnostic signals:
- δ 9.85 ppm (s, 1H, formyl H).
- δ 7.8–8.2 ppm (m, aromatic H).
- Coupling constants (J = 12–14 Hz) confirm trans-olefin geometry .
Q. What in vitro assays are appropriate for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with indole derivatives’ known activities:
- Anticancer : MTT assay (72 hr incubation) against HeLa or MCF-7 cells, with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (CLSI guidelines) for S. aureus and E. coli (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or COX-2 inhibition) using recombinant proteins .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for key intermediates (e.g., 3-formylindole derivatives) be resolved?
- Methodological Answer : Discrepancies often arise from reaction conditions:
- Temperature Control : Lower temperatures (0–5°C) during formylation reduce side products (e.g., over-oxidation to carboxylic acids) .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
- Yield Tracking : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to quantify intermediates and adjust stoichiometry.
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding modes. For example, the formyl group may form hydrogen bonds with kinase ATP pockets (e.g., EGFR) .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes (50 ns trajectories, NPT ensemble) .
- QSAR Modeling : Train models using indole derivatives’ IC₅₀ data to correlate substituent effects (e.g., fluorine position) with activity .
Q. How do substituents on the indole ring (e.g., 3-formyl vs. 3-methyl) alter pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified indole substituents and compare bioactivity:
| Substituent | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 3-formyl | 12.5 ± 1.2 | 16.0 ± 2.1 |
| 3-methyl | 38.7 ± 3.4 | 64.0 ± 4.8 |
- Electron Effects : The electron-withdrawing formyl group enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
